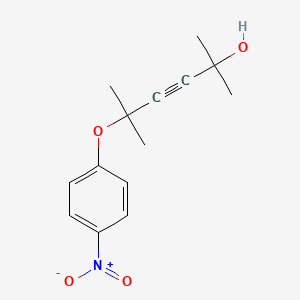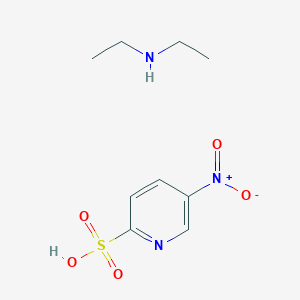
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol is an organic compound with a complex structure that includes both alkyne and nitrophenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor with a nitrophenoxy derivative under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the nitrophenoxy compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the phenoxy group with other nucleophiles.
Applications De Recherche Scientifique
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can form covalent bonds with nucleophilic sites in proteins, while the nitrophenoxy group can participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl-5-hexen-3-yn-2-ol
- 2,5-Dimethyl-5-hexen-3-yn-2-amine
- 2,5-Dimethyl-5-(4-aminophenoxy)hex-3-yn-2-ol
Uniqueness
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol is unique due to the presence of both alkyne and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
682357-24-0 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2,5-dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol |
InChI |
InChI=1S/C14H17NO4/c1-13(2,16)9-10-14(3,4)19-12-7-5-11(6-8-12)15(17)18/h5-8,16H,1-4H3 |
Clé InChI |
MUICBIBKGIJBCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)

![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)
![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)



![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)
